molecular formula C9H7IN2O B3114420 6-Iodo-3-methyl-3H-quinazolin-4-one CAS No. 201298-40-0

6-Iodo-3-methyl-3H-quinazolin-4-one

Cat. No.: B3114420
CAS No.: 201298-40-0
M. Wt: 286.07 g/mol
InChI Key: LBHPISWKDKLDEW-UHFFFAOYSA-N
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Description

6-Iodo-3-methyl-3H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their wide range of biological activities, including antimicrobial, anticancer, and anticonvulsant properties . The presence of an iodine atom at the 6th position and a methyl group at the 3rd position in the quinazolinone ring enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-3-methyl-3H-quinazolin-4-one typically involves the iodination of 3-methylquinazolin-4-one. One common method includes the reaction of 3-methylquinazolin-4-one with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite . The reaction is usually carried out in an organic solvent like acetic acid or ethanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Iodo-3-methyl-3H-quinazolin-4-one is unique due to the specific combination of an iodine atom and a methyl group in the quinazolinone ring. This unique structure contributes to its distinct chemical reactivity and broad spectrum of biological activities .

Properties

IUPAC Name

6-iodo-3-methylquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IN2O/c1-12-5-11-8-3-2-6(10)4-7(8)9(12)13/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBHPISWKDKLDEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(C1=O)C=C(C=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601294197
Record name 6-Iodo-3-methyl-4(3H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601294197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201298-40-0
Record name 6-Iodo-3-methyl-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=201298-40-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Iodo-3-methyl-4(3H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601294197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Suspend sodium hydride (1.13 g, 47 mmol) in a solution of 6-iodo-3H-quinazolin-4-one (2.5 g, 9.2 mmol) in DMF. Stir at room temperature for 20 min, add iodomethane (6.6 g, 46 mmol) into the mixture and stir for 2 h. Dilute the mixture with 3:1 chloroform/isopropyl alcohol and wash with saturated sodium chloride solution. Dry the organic phase (sodium sulfate) and concentrate in vacuo. Purify the residue with flash chromatography (dichloromethane to dichloromethane/methanol) to give 2.5 g (95%) of the titled compound as a white solid. MS ES+ m/e 287 (M+1).
Quantity
1.13 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
6.6 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
chloroform isopropyl alcohol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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